molecular formula C11H7F2N3O2S B2643671 5-{[(2,4-difluorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione CAS No. 1021262-72-5

5-{[(2,4-difluorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B2643671
CAS No.: 1021262-72-5
M. Wt: 283.25
InChI Key: AQNQVTZPPAVFHA-UHFFFAOYSA-N
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Description

5-{[(2,4-difluorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione is a chemical compound with a complex structure that includes a diazinane ring, a sulfanylidene group, and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2,4-difluorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 2,4-difluoroaniline with a suitable diazinane derivative in the presence of a sulfur source. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and precise control of reaction parameters are common in industrial settings to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-{[(2,4-difluorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

5-{[(2,4-difluorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-{[(2,4-difluorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-dimethylphenyl)-5-[[4-(4-morpholinyl)anilino]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
  • 5-amino-2-sulfanylidene-1,3-diazinane-4,6-dione
  • 5-({[4-(dimethylamino)phenyl]amino}methylidene)-1-[(4-fluorophenyl)methyl]-2-sulfanylidene-1,3-diazinane-4,6-dione

Uniqueness

5-{[(2,4-difluorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione is unique due to the presence of the difluorophenyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications where these properties are advantageous.

Properties

IUPAC Name

5-[(2,4-difluorophenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2N3O2S/c12-5-1-2-8(7(13)3-5)14-4-6-9(17)15-11(19)16-10(6)18/h1-4H,(H3,15,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTQGIZBHSNAPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)N=CC2=C(NC(=S)NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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